molecular formula C18H22N2O2S B4064081 N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide

N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide

Cat. No.: B4064081
M. Wt: 330.4 g/mol
InChI Key: JQILUMBUNLQQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide is a complex organic compound that features a piperidine ring fused with an acenaphthylene moiety and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the acenaphthylene core, which undergoes a series of functional group transformations to introduce the piperidine ring and the methanesulfonamide group. Key steps may include:

    Nucleophilic substitution: reactions to introduce the piperidine ring.

    Sulfonation: reactions to attach the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide involves its interaction with specific molecular targets. The piperidine ring and acenaphthylene moiety can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The methanesulfonamide group may enhance the compound’s solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: A synthetic opioid with a piperidine ring.

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide: Another synthetic opioid with a similar piperidine structure.

Uniqueness

N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide is unique due to its combination of a piperidine ring with an acenaphthylene moiety and a methanesulfonamide group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-23(21,22)19-17-14-9-5-7-13-8-6-10-15(16(13)14)18(17)20-11-3-2-4-12-20/h5-10,17-19H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQILUMBUNLQQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1C(C2=CC=CC3=C2C1=CC=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide
Reactant of Route 5
N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-piperidin-1-yl-1,2-dihydroacenaphthylen-1-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.